molecular formula C22H28N4O5S B13646336 1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-

1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-

Cat. No.: B13646336
M. Wt: 460.5 g/mol
InChI Key: GKZRPLBLIHTRPN-UHFFFAOYSA-N
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Description

1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- is a complex organic compound with a unique structure that includes a piperazine ring, a benzodioxole group, and an aminosulfonyl phenyl group

Preparation Methods

The synthesis of 1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- involves multiple steps, including the formation of the piperazine ring and the introduction of the benzodioxole and aminosulfonyl phenyl groups. The synthetic route typically involves:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.

    Introduction of the Benzodioxole Group: This step involves the reaction of the piperazine intermediate with a benzodioxole derivative under specific conditions.

    Attachment of the Aminosulfonyl Phenyl Group: This is typically done through a substitution reaction where the piperazine-benzodioxole intermediate reacts with a sulfonyl chloride derivative of the phenyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminosulfonyl phenyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- can be compared with other similar compounds, such as:

    N-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarbothioamide: This compound has a similar structure but includes a carbothioamide group instead of a propanamide group.

    N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide: This compound has a thiazole ring and a pyridinyl phenyl group, making it structurally different but functionally similar in some applications.

The uniqueness of 1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H28N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C22H28N4O5S/c23-32(28,29)19-4-1-17(2-5-19)14-24-22(27)7-8-25-9-11-26(12-10-25)15-18-3-6-20-21(13-18)31-16-30-20/h1-6,13H,7-12,14-16H2,(H,24,27)(H2,23,28,29)

InChI Key

GKZRPLBLIHTRPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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